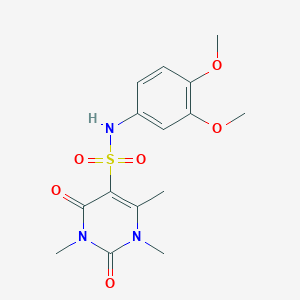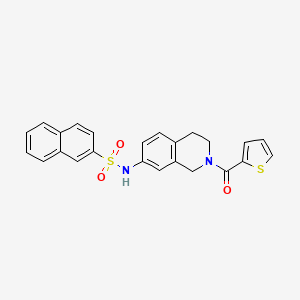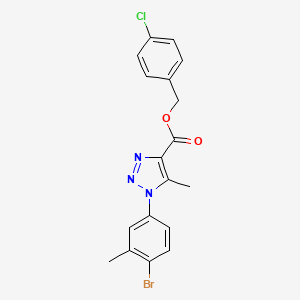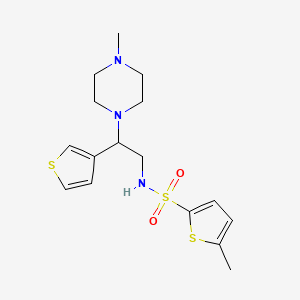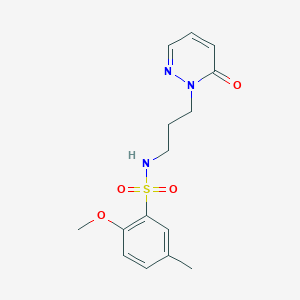
2-methoxy-5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product are also typically discussed.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, redox potential, and reactivity, are also often studied.Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
Compounds with benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT) and cancer treatment. For instance, new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown remarkable potential as Type II photosensitizers for treating cancer in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for the effectiveness of PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity
Certain benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. For example, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were investigated for their in vitro antiproliferative activity and showed significant potential as lead anticancer agents. Some derivatives demonstrated higher antiproliferative activity than standard drugs against specific cancer cell lines, indicating the potential for developing new anticancer therapies (Motavallizadeh et al., 2014).
Antimicrobial Activity
Benzenesulfonamide derivatives have also been synthesized for their potential antimicrobial activity. Research into arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include benzenesulfonamide groups, has shown promising antimicrobial activity against various bacteria and fungi. This suggests the applicability of benzenesulfonamide derivatives in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Enzyme Inhibition for Therapeutic Applications
The inhibition of carbonic anhydrases by benzenesulfonamide derivatives represents another significant area of research. These inhibitors have been studied for their potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and even certain cancers. The specificity and potency of these inhibitors against various isoforms of carbonic anhydrase can be tailored by modifying the benzenesulfonamide structure, demonstrating the versatility of this chemical group in drug design (Gul et al., 2016).
Safety And Hazards
This involves examining the compound’s safety and hazards. This can include its toxicity, flammability, and environmental impact. Safety measures for handling and disposing of the compound are also typically discussed.
Future Directions
This involves discussing potential future research directions or applications for the compound. This can include potential uses in industry or medicine, or areas of its chemistry that require further study.
properties
IUPAC Name |
2-methoxy-5-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-12-6-7-13(22-2)14(11-12)23(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWVYIGSTOATTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

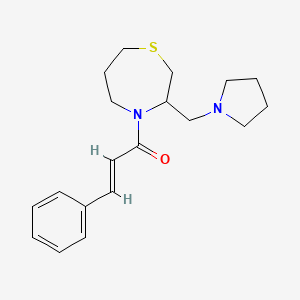
![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)
![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2385355.png)
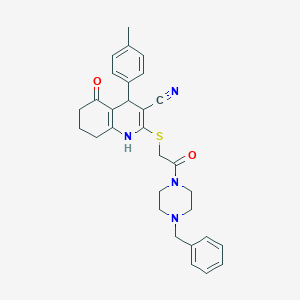
![1-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2385357.png)
![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine](/img/structure/B2385358.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2385359.png)
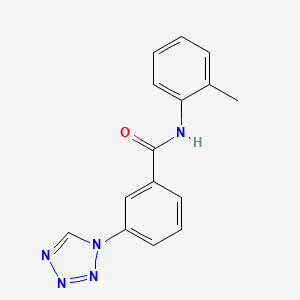
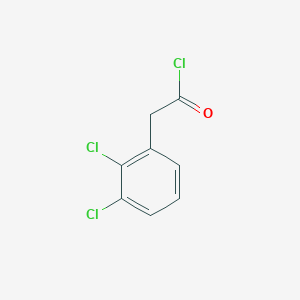
![2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2385364.png)
